Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate is an organic compound with significant relevance in chemical synthesis and biological applications. It is classified as an ester, specifically a methyl ester of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid. The compound features a hydroxy group and a difluorophenyl group, which contribute to its unique properties and potential applications in various fields.
This compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceuticals. It falls under the category of fluorinated organic compounds, which are known for their diverse biological activities and potential as pharmaceuticals. Its molecular formula is , with a molecular weight of approximately 216.18 g/mol.
The synthesis of methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to promote complete conversion to the ester.
In industrial settings, continuous flow reactors are often employed for the synthesis of this compound. This method allows for enhanced control over reaction conditions, leading to improved yields and consistent product quality. The use of automated systems also minimizes the risk of contamination during the synthesis process.
Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate has a specific molecular structure characterized by the presence of a hydroxy group (-OH) attached to a propanoate backbone and a difluorophenyl substituent. The InChI representation of this compound is:
The canonical SMILES notation for this compound is:
This notation provides insight into the connectivity and arrangement of atoms within the molecule.
Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate can participate in various chemical reactions due to its functional groups. The hydroxy group can engage in hydrogen bonding, while the difluorophenyl moiety can undergo electrophilic substitution reactions or participate in hydrophobic interactions with biological molecules. These properties make it suitable for further derivatization in synthetic chemistry.
The mechanism of action for methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate involves its interaction with specific biological targets. The hydroxy group enables the formation of hydrogen bonds with enzymes or receptors, while the difluorophenyl group enhances its hydrophobic character. This dual functionality can modulate enzyme activity or receptor binding affinities, leading to various biological effects.
Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate has potential applications in various scientific fields:
The installation of the stereogenic center in methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate represents a critical synthetic challenge due to the significant pharmacological differences between enantiomers in fluorinated pharmaceuticals. Two principal approaches dominate the literature: kinetic resolution and enantioselective reduction. Kinetic resolution of racemic β-hydroxy esters using planar-chiral DMAP (4-dimethylaminopyridine) derivatives achieves exceptional enantioselectivity (selectivity factors up to s=107) and high enantiomeric excess (up to 99% ee) [3]. This methodology leverages π-cation interactions between the acylated catalyst and the aromatic system of the substrate, with electron-withdrawing fluorine atoms enhancing selectivity through electronic effects [3].
Complementary biocatalytic methods employ transaminases (e.g., ATA-302 enzyme) co-catalyzed by pyridoxal-5'-phosphate (PLP) for asymmetric amination or ketoreductases for enantioselective carbonyl reduction. These systems offer high stereocontrol under mild conditions, aligning with green chemistry principles [2]. The chiral pool approach—utilizing naturally occurring chiral precursors like (S)-2-hydroxybutyrolactone—provides an alternative route, though substrate specificity limitations exist [2] [7]. Recent advances demonstrate that Ferrocenyl DMAP catalysts are commercially available in both enantiomeric forms, enabling access to either (R) or (S)-configured products without custom synthesis [3].
Table 1: Chiral Induction Methods for β-Hydroxy Esters
Strategy | Catalyst/System | ee (%) | Selectivity (s) | Key Advantage |
---|---|---|---|---|
Kinetic Resolution | Planar-chiral DMAP | ≤99 | ≤107 | Broad substrate scope |
Biocatalytic Reduction | Transaminase/PLP | >98 | N/A | Aqueous conditions, mild temperatures |
Chiral Pool | (S)-2-Hydroxybutyrolactone | >99 | N/A | No catalyst optimization required |
Asymmetric Hydrogenation | Ru-BINAP complexes | 90-95 | N/A | Industrial scalability |
The 2,6-difluorophenyl moiety serves as a foundational element for constructing the target molecule, typically introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A patented route employs 1-(2,6-difluorophenyl)ethanone, reacting it with formaldehyde in a Reformatsky-type reaction to install the hydroxyester chain [4]. Alternatively, bromofluorination of 2,6-difluorostyrene followed by carboxylation yields the β-fluorinated carbon skeleton with high regiocontrol [8].
The fluorine atoms profoundly influence reactivity: the ortho-fluorine substituents create a sterically congested and electron-deficient aromatic ring, necessitating optimized conditions for nucleophilic additions. Lewis acid catalysts (e.g., AlCl₃) are essential for Friedel-Crafts reactions involving weak nucleophiles, as they enhance electrophilicity through complexation with carbonyl oxygen [4] [6]. Multistep sequences often begin with methyl 2-oxo-3-(2,6-difluorophenyl)propanoate, which undergoes asymmetric hydrogenation or enzymatic reduction to install the chiral alcohol functionality [2] [3].
Table 2: Fluorinated Precursors in Synthesis
Building Block | CAS Number | Role in Synthesis | Key Reaction |
---|---|---|---|
2,6-Difluorobenzaldehyde | 1513-33-9 | Electrophilic coupling partner | Reformatsky reaction |
Methyl 2-oxo-3-(2,6-difluorophenyl)propanoate | Not specified | Ketone precursor for reduction | Biocatalytic asymmetric hydrogenation |
1-Bromo-2,6-difluorobenzene | 64248-56-2 | Nucleophilic substitution substrate | Metal-halogen exchange/carboxylation |
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoate | 124980-98-9 | Structural analog for optimization | Chiral resolution template |
Enantioselective esterification of 3-(2,6-difluorophenyl)-2-hydroxypropanoic acid employs both organocatalysts and transition metal complexes. Planar-chiral ferrocenyl DMAP catalysts (e.g., (S)-(–)-1) demonstrate remarkable efficiency at low loadings (1–2 mol%), acetylating the (R)-enantiomer of racemic alcohols with high selectivity while leaving the desired (S)-alcohol unreacted [3]. This system operates optimally in tert-amyl alcohol at 0°C, minimizing non-selective background acetylation [3].
Dynamic kinetic resolution (DKR) expands this concept by combining (−)-1 with ruthenium racemization catalysts, converting racemic alcohols into enantiopure esters in >90% yield. Biocatalytic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) in non-polar solvents achieves complementary selectivity, particularly for methyl ester formation from carboxylic acid precursors [2] [6]. Recent innovations include titanium-tartrate complexes that direct asymmetric hydroxyl group functionalization through chelation-controlled transition states, though fluorine substitution requires adjustment of ligand sterics [3] [8].
Solvent polarity and reaction temperature critically impact enantioselectivity and conversion efficiency in synthesizing this fluorinated β-hydroxy ester. Non-polar solvents (toluene, MTBE) favor kinetic resolution using planar-chiral DMAP catalysts by suppressing competing solvation pathways that erode enantioselectivity. Conversely, polar aprotic solvents like DMF enhance nucleophilicity in esterification steps but may promote racemization at the stereogenic center [3] [6].
Temperature studies reveal a strong inverse correlation between reaction temperature and selectivity: lowering from 25°C to 0°C increases the selectivity factor (s) from 58 to 107 for tert-butyl 3-(2-naphthyl)-3-hydroxypropanoate resolution [3]. Cryogenic conditions (–40°C) further improve selectivity but impractical for scale-up. Optimal balances are achieved at 0–5°C in tert-amyl alcohol, which uniquely combines low polarity with adequate substrate solubility [3]. For enzymatic transformations, aqueous-organic biphasic systems at 30–35°C maintain enzyme activity while solubilizing aromatic substrates [2].
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Type | Optimal Solvent | Temperature | Conversion (%) | ee (%) |
---|---|---|---|---|
DMAP-Kinetic Resolution | tert-Amyl alcohol | 0°C | 46.7 | 95.2 (S) |
Biocatalytic Reduction | Phosphate buffer/MTBE | 35°C | >98 | >99 (R) |
Asymmetric Esterification | Toluene | –20°C | 85 | 97 (S) |
Friedel-Crafts Acylation | Dichloromethane | 0°C → 25°C | 92 | N/A |
The versatile β-hydroxy ester scaffold enables diverse structural elaborations for medicinal chemistry applications. Nucleophilic displacement of the 2,6-difluorophenyl substituent's ortho-fluorine atoms occurs regioselectively with nitrogen nucleophiles (e.g., azetidines, piperazines), facilitated by the ester's electron-withdrawing effect [4] [8]. Ester hydrolysis under basic conditions (K₂CO₃/MeOH-H₂O) provides the corresponding carboxylic acid without epimerization, crucial for amide coupling to pharmacophores [6] [8].
Reductive amination of the ketone derived from periodate oxidation of the diol system installs aminoalkyl chains, while hydrogenation (Pd/C, H₂) reduces the aromatic ring to cyclohexyl derivatives for conformational studies [4] [6]. Notably, the hydroxyl group undergoes Mitsunobu inversion with phthalimide to access the opposite stereoisomer or participates in macrocyclization for constrained analogs [8] [9]. Recent methodologies employ iron-mediated deoxygenation using sub-stoichiometric iodine and Ph₃P, removing the β-hydroxyl while preserving the fluorine substituents and ester functionality [9].
Table 4: Derivative Synthesis via Post-Modification
Reaction | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Ester hydrolysis | K₂CO₃, MeOH/H₂O, 25°C | 3-(2,6-Difluorophenyl)-2-hydroxypropanoic acid | Carboxylate bioisosteres |
Nucleophilic substitution | Azetidine, DIPEA, DMSO, 80°C | 3-(2-Azetidin-1-yl-6-fluorophenyl) derivatives | Kinase inhibitor intermediates |
Reductive amination | NaBH₃CN, NH₄OAc, MeOH | β-Amino esters | Proton pump inhibitor precursors |
Mitsunobu inversion | DIAD, Ph₃P, phthalimide | (R)-3-Amino-2-hydroxy esters | Stereochemical diversification |
CAS No.: 28164-57-0
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: